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Compound of Interest

Compound Name: 4-hydroxy-N,N-dimethylbenzamide

CAS No.: 20876-99-7

Cat. No.: B1595297

Get Quote

Introduction
4-hydroxy-N,N-dimethylbenzamide (CAS No: 20876-99-7) is a substituted aromatic amide of

significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a

phenolic hydroxyl group, a benzene ring, and a tertiary amide, provides a scaffold for diverse

molecular interactions. Understanding its precise chemical structure and electronic properties is

paramount for its application. This guide provides an in-depth analysis of the core

spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS)—that define this molecule. The interpretation herein is grounded in first

principles and comparative data from analogous structures, offering field-proven insights for

researchers and scientists.

Molecular Identity:

Molecular Formula: C₉H₁₁NO₂[2][3]

Molecular Weight: 165.19 g/mol [2][3]

IUPAC Name: 4-hydroxy-N,N-dimethylbenzamide[2]
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Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The analysis of 4-hydroxy-N,N-dimethylbenzamide involves both ¹H

and ¹³C NMR.

Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides information on the number, connectivity, and chemical

environment of hydrogen atoms. The presence of both an electron-donating hydroxyl group (-

OH) and an electron-withdrawing, resonance-stabilized amide group (-C(O)N(CH₃)₂) creates a

distinct pattern in the aromatic region.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale & In-
Depth Insights

~9.8 - 10.2 Broad Singlet 1H ArOH

The phenolic
proton is
acidic and its
signal is
typically broad
due to
hydrogen
bonding with
the solvent
(DMSO) and
rapid chemical
exchange. Its
chemical shift
is highly
dependent on
concentration
and
temperature.

~7.25 Doublet 2H H-2, H-6 These protons

are ortho to the

amide group.

The amide is an

ortho, para-

director via

resonance but is

deactivating

overall. The

hydroxyl group is

a strong ortho,

para-director.

Their combined

effect places

these protons

downfield relative
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale & In-
Depth Insights

to the H-3/H-5

protons. They

appear as a

doublet due to

coupling with H-

3/H-5.

~6.78 Doublet 2H H-3, H-5

These protons

are ortho to the

strongly electron-

donating

hydroxyl group,

which shields

them and shifts

their signal

significantly

upfield compared

to benzene (7.34

ppm). They

appear as a

doublet due to

coupling with H-

2/H-6, forming a

characteristic

AA'BB' system.

| ~2.95 | Singlet | 6H | N(CH₃)₂ | The two methyl groups on the nitrogen are expected to be

chemically equivalent due to rapid rotation around the C-N bond at room temperature, resulting

in a single, sharp peak integrating to 6 protons. In some amides, restricted rotation can lead to

two separate singlets, but this is less common for N,N-dimethylbenzamides at standard

temperatures. |

Experimental Protocol: Acquiring the ¹H NMR Spectrum
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Sample Preparation: Dissolve approximately 5-10 mg of 4-hydroxy-N,N-
dimethylbenzamide in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of

DMSO-d₆ is critical as it solubilizes the compound well and allows for the observation of the

exchangeable phenolic proton.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Set the spectral width to cover a range of 0-12 ppm.

Acquire a minimum of 16 scans to ensure a good signal-to-noise ratio.

Use a relaxation delay of 2-5 seconds.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Calibrate the spectrum by setting the residual DMSO

solvent peak to 2.50 ppm.

Logical Workflow for ¹H NMR Analysis
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Caption: Workflow for NMR sample preparation and spectral analysis.
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Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides

insight into their electronic nature.

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Carbon Assignment
Rationale & In-Depth
Insights

~169.5 C=O

The amide carbonyl
carbon is significantly
deshielded and appears
far downfield, a
characteristic feature of
this functional group.

~158.0 C-4 (C-OH)

The carbon directly attached to

the strongly electron-donating

hydroxyl group is highly

shielded compared to its

position in the unsubstituted

N,N-dimethylbenzamide (~136

ppm), causing a significant

upfield shift. This is a key

identifier.

~129.0 C-2, C-6

These carbons are ortho to the

amide group and meta to the

hydroxyl group. Their chemical

shift is influenced by both

substituents.

~126.5 C-1 (C-C=O)

The ipso-carbon attached to

the amide group. The hydroxyl

group at the para position

shields this carbon, shifting it

upfield from its position in N,N-

dimethylbenzamide (~136

ppm).

~114.5 C-3, C-5

These carbons are ortho to the

hydroxyl group and are

therefore strongly shielded,

appearing significantly upfield.
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| ~38.0 | N(CH₃)₂ | The N-methyl carbons are in the aliphatic region. They typically appear as a

single peak. |

Expertise in Action: Causality of Chemical Shifts The predicted shifts are derived by comparing

the known spectrum of N,N-dimethylbenzamide with the established substituent chemical shift

(SCS) effects of a para-hydroxyl group.[4][5] The -OH group is a powerful electron-donating

group through resonance, causing significant shielding (upfield shifts) at the ortho (C-3, C-5)

and para (C-1, relative to its own position) carbons. The C-4 carbon, directly bonded to the

electronegative oxygen, is deshielded relative to a standard aromatic C-H but is the most

upfield of the substituted aromatic carbons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic IR Absorption Bands (KBr Pellet)
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Frequency Range
(cm⁻¹)

Vibration Type Functional Group In-Depth Insights

3400 - 3200 (Broad) O-H Stretch Phenolic -OH

The most
prominent feature.
This band is
expected to be very
broad and strong
due to
intermolecular
hydrogen bonding
between the
hydroxyl groups of
adjacent molecules
in the solid state.

3050 - 3010 C-H Stretch Aromatic C-H

Peaks in this region

confirm the presence

of the benzene ring.

2950 - 2850 C-H Stretch Aliphatic C-H

Corresponds to the

stretching vibrations of

the N-methyl groups.

~1610 C=O Stretch (Amide I) Tertiary Amide

This is a very strong

and sharp absorption.

In N,N-

dimethylbenzamide, it

appears around 1630

cm⁻¹.[6] The electron-

donating p-hydroxyl

group can slightly

lower this frequency

by increasing the

resonance

contribution of the

single-bond character

of the C=O bond.
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Frequency Range
(cm⁻¹)

Vibration Type Functional Group In-Depth Insights

~1590, ~1500, ~1450 C=C Stretch Aromatic Ring

These absorptions,

often sharp, are

characteristic of the

benzene ring

skeleton.

~1240 C-O Stretch Phenol

A strong band

corresponding to the

stretching of the aryl

C-O bond.

| ~1170 | C-N Stretch | Aryl-C(O)N | The stretching vibration of the bond between the carbonyl

carbon and the nitrogen atom. |

Experimental Protocol: Acquiring the IR Spectrum (ATR)

Sample Preparation: Place a small amount (1-2 mg) of the solid 4-hydroxy-N,N-
dimethylbenzamide powder directly onto the diamond crystal of an Attenuated Total

Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Background Scan: Before analyzing the sample, run a background scan with a clean, empty

ATR crystal to record the spectrum of the ambient atmosphere (CO₂, H₂O), which will be

subtracted from the sample spectrum.

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with

the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are

co-added to improve the signal-to-noise ratio.

Processing: The software automatically performs the Fourier transform and subtracts the

background spectrum to yield the final IR spectrum of the sample.
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Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis,

valuable structural information. For 4-hydroxy-N,N-dimethylbenzamide, Electron Ionization

(EI) is a common technique.

Predicted Mass Spectrometry Data (EI-MS)
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m/z Proposed Ion Formula
Rationale & In-
Depth Insights

165 [M]⁺• [C₉H₁₁NO₂]⁺•

The molecular ion.
Its presence
confirms the
molecular weight
of the compound.
[7]

121 [M - N(CH₃)₂]⁺ [C₇H₅O₂]⁺

This is predicted to be

a major fragment. It

arises from alpha-

cleavage, breaking

the bond between the

carbonyl carbon and

the nitrogen atom.

The resulting 4-

hydroxybenzoyl cation

is resonance-

stabilized.

93 [C₆H₅O]⁺ [C₆H₅O]⁺

This fragment can be

formed by the loss of

carbon monoxide

(CO) from the 4-

hydroxybenzoyl cation

(m/z 121).

77 [C₆H₅]⁺ [C₆H₅]⁺

Loss of the hydroxyl

radical from the m/z

93 fragment, or loss of

CO from the benzoyl

cation if fragmentation

occurs from a different

pathway.
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| 44 | [N(CH₃)₂]⁺ | [C₂H₆N]⁺ | The other product of the primary alpha-cleavage, the

dimethylaminyl cation. |

Trustworthiness Through Mechanistic Insight: The Fragmentation Pathway The logic of

fragmentation is a self-validating system. The weakest bonds and most stable resulting

fragments dictate the pattern. In N,N-disubstituted benzamides, the C(O)-N bond is particularly

susceptible to cleavage. The parent compound, N,N-dimethylbenzamide, readily loses the

dimethylamino radical to form the benzoyl cation (m/z 105) as its base peak.[8] For our target

molecule, the same logic applies, but the hydroxyl group modifies the resulting cation, leading

to the 4-hydroxybenzoyl cation at m/z 121.

Visualization of Key Fragmentation Pathways

[M]⁺•
m/z = 165

[4-hydroxybenzoyl cation]
m/z = 121

- •N(CH₃)₂

[C₆H₅O]⁺
m/z = 93

- CO

•N(CH₃)₂

Click to download full resolution via product page

Caption: Primary EI-MS fragmentation pathway for the molecule.

Experimental Protocol: Acquiring the Mass Spectrum (EI-MS)

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by Gas Chromatography (GC).
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Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV),

causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

Detection: A detector counts the number of ions at each m/z value, generating the mass

spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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Check Availability & Pricing
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